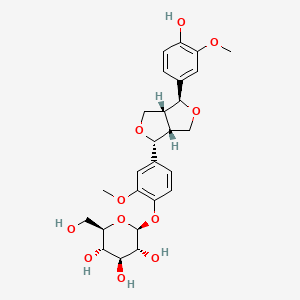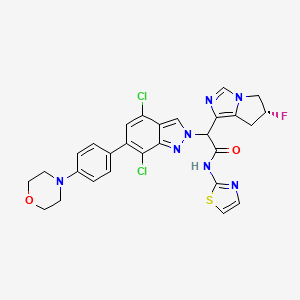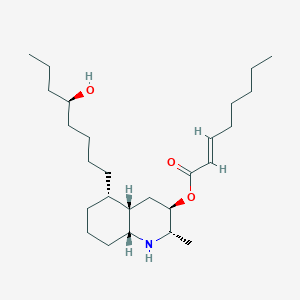
Lepadin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lepadin E is a marine alkaloid derived from the tropical marine tunicate Didemnum species. It is known for its significant cytotoxic properties and its ability to induce ferroptosis, a type of programmed cell death, through the classical p53-SLC7A11-GPX4 pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lepadin E involves several steps, starting from the extraction of the compound from the Didemnum species. The synthetic route typically includes the following steps:
Extraction: The compound is extracted from the marine tunicate using organic solvents.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Chemical Synthesis: The isolated compound undergoes further chemical synthesis to enhance its purity and yield.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to make them more efficient and cost-effective. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Lepadin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Lepadin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying marine alkaloids and their chemical properties.
Biology: The compound is studied for its role in cellular processes, particularly ferroptosis.
Medicine: This compound has significant potential as an anticancer agent due to its ability to induce ferroptosis in cancer cells
Industry: Research is ongoing to explore the use of this compound in various industrial applications, including drug development and biotechnology.
Mécanisme D'action
Lepadin E exerts its effects by inducing ferroptosis through the classical p53-SLC7A11-GPX4 pathway . This pathway involves the following steps:
Promotion of p53 Expression: this compound increases the expression of the p53 protein.
Repression of SLC7A11 and GPX4: The compound decreases the levels of SLC7A11 and GPX4, leading to increased reactive oxygen species (ROS) and lipid peroxidation.
Upregulation of ACSL4: this compound upregulates ACSL4 expression, further promoting lipid peroxidation and cell death.
Comparaison Avec Des Composés Similaires
Lepadin E is part of the lepadin family of marine alkaloids, which includes other compounds such as Lepadin A, B, and H . Compared to these compounds, this compound is unique due to its specific mechanism of inducing ferroptosis and its significant cytotoxic properties. While other lepadins also exhibit cytotoxicity, this compound’s ability to target the p53-SLC7A11-GPX4 pathway sets it apart as a promising candidate for cancer therapy.
List of Similar Compounds
Propriétés
Formule moléculaire |
C26H47NO3 |
|---|---|
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |
InChI |
InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
Clé InChI |
QNAATLGQMSSVEO-HOLZRJRLSA-N |
SMILES isomérique |
CCCCC/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
SMILES canonique |
CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
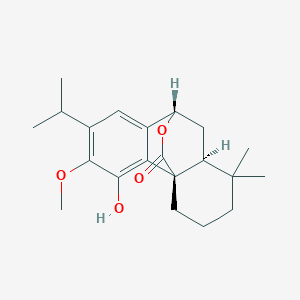
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
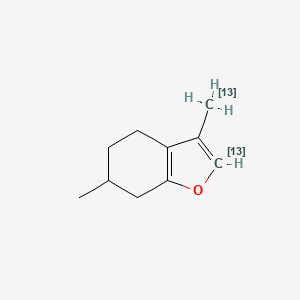
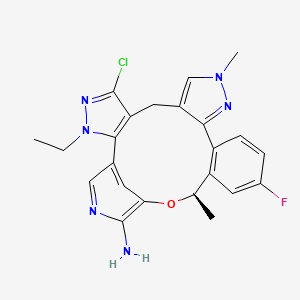
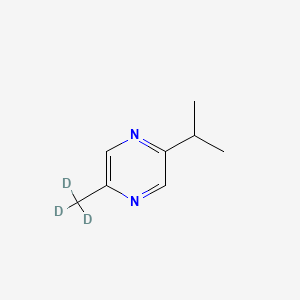
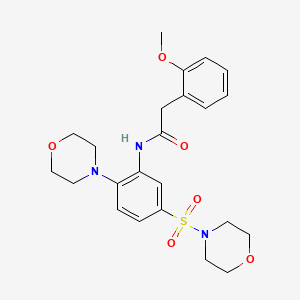
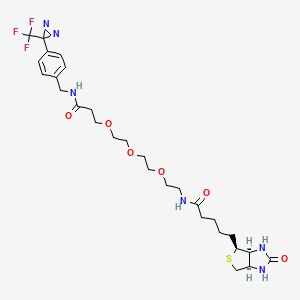
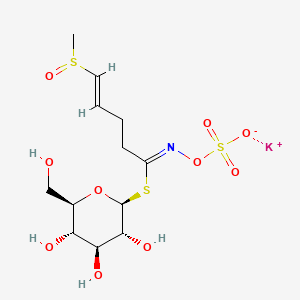

![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
